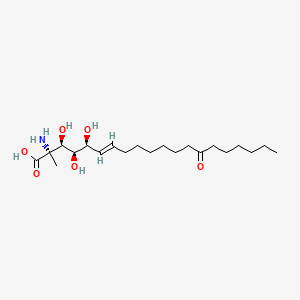

Sphingofungin F

Description

Contextualization of Sphingofungin F within Natural Product Discovery and Chemical Biology

This compound is a member of the sphingofungin family, a group of bioactive natural products derived from fungi. drugfuture.comresearchgate.net The discovery of such compounds is a significant facet of natural product research, a field that has historically been a rich source of therapeutic agents and tools for chemical biology. leibniz-hki.de Fungi, in particular, are known to produce a diverse array of secondary metabolites with complex chemical structures and potent biological activities. leibniz-hki.dedb-thueringen.de

The sphingofungins, including this compound, are classified as sphinganine-analog mycotoxins due to their structural similarity to sphingolipids. db-thueringen.de They function as specific inhibitors of sphingolipid biosynthesis, a fundamental pathway in eukaryotic cells. researchgate.netacs.org This inhibitory action places this compound squarely within the domain of chemical biology, where small molecules are utilized as probes to dissect and understand complex cellular processes. researchgate.net The study of its biosynthesis, which involves a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery within a biosynthetic gene cluster (BGC), further highlights its importance in understanding how fungi create such complex molecules. researchgate.netnih.gov

Historical Trajectory of this compound Elucidation and Initial Biological Characterization Efforts

The journey to understand this compound began with the broader discovery of the sphingofungin family. In 1992, Sphingofungins A, B, C, and D were first isolated from the fungus Aspergillus fumigatus. drugfuture.comacs.org Shortly thereafter in the same year, Sphingofungins E and F were discovered in a different fungal species, Paecilomyces variotii. drugfuture.comacs.orgnih.govnih.gov

Initial biological characterization efforts quickly identified the sphingofungins as potent and specific inhibitors of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first committed step in the de novo synthesis of sphingolipids. drugfuture.comacs.org This mechanism of action was a key finding, establishing their role as disruptors of a critical metabolic pathway. acs.org

The precise chemical structure of this compound, which features a unique α-substituted α-amino acid with a trihydroxy alkylated chain and a quaternary carbon center, was determined through detailed spectroscopic analysis and confirmed via total synthesis. researchgate.netuwa.edu.aufigshare.com More recent research, published in 2022, has delved into its biosynthesis, revealing that the pathway in P. variotii utilizes different aminomalonate derivatives as substrates compared to the biosynthesis of Sphingofungins B, C, and D in A. fumigatus. researchgate.netacs.orgnih.gov

| Feature | Description |

| Discovery Year | 1992 drugfuture.comacs.org |

| Source Organism | Paecilomyces variotii acs.orgacs.orgnih.gov |

| Initial Biological Activity | Antifungal; Potent inhibitor of serine palmitoyltransferase drugfuture.comresearchgate.netacs.org |

| Structural Elucidation | Confirmed by total synthesis; features an α-substituted α-amino acid and a quaternary center researchgate.netfigshare.com |

| Biosynthesis Insight | Utilizes specific aminomalonate derivatives as biosynthetic precursors researchgate.netacs.org |

Significance of this compound as a Probe for Sphingolipid Metabolism and Related Biological Processes

The primary significance of this compound in scientific research lies in its function as a highly specific molecular probe. By inhibiting serine palmitoyltransferase (SPT), it allows researchers to study the consequences of disrupting sphingolipid metabolism. researchgate.netasm.org Sphingolipids are not merely structural components of cell membranes; they are crucial signaling molecules involved in a myriad of cellular functions. researchgate.netnih.gov

Disturbances in the homeostasis of sphingolipids have been linked to a variety of human diseases, including cancer, diabetes, and neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.govasm.orgresearchgate.net Consequently, SPT has emerged as an important therapeutic target. researchgate.netasm.org this compound, as a potent inhibitor of this enzyme, serves as an invaluable tool for investigating the role of sphingolipid pathways in both health and disease. researchgate.netasm.org

Furthermore, comparative studies between different sphingofungins, such as this compound and Sphingofungin B, help to elucidate structure-activity relationships. For instance, research has shown that the methyl group present in this compound has a negative impact on its inhibitory activity against bacterial SPT compared to other analogs. asm.org This detailed understanding of how structural modifications affect biological function is critical for the rational design of new, more potent, or more specific inhibitors for therapeutic or research purposes. researchgate.netasm.org

| Property | Details |

| Molecular Formula | C₂₁H₃₉NO₆ nih.gov |

| IUPAC Name | (E)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid nih.gov |

| Mechanism of Action | Specific inhibitor of serine palmitoyltransferase (SPT) drugfuture.comresearchgate.netacs.org |

| Primary Research Use | Chemical probe for studying sphingolipid metabolism and homeostasis researchgate.netasm.org |

| Relevance | Aids in understanding the role of sphingolipids in diseases like cancer and neurodegeneration researchgate.netnih.govresearchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C21H39NO6 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(E,2S,3R,4R,5S)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid |

InChI |

InChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+/t17-,18+,19-,21-/m0/s1 |

InChI Key |

KEACSJIKRANUJC-NZBAJYJFSA-N |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@](C)(C(=O)O)N)O)O)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |

Synonyms |

sphingofungin F |

Origin of Product |

United States |

Isolation and Cultivation Methodologies for Sphingofungin F

Microbial Sourcing and Strain Optimization for Enhanced Sphingofungin F Production

This compound is a secondary metabolite produced by the fungus Paecilomyces variotii, specifically the strain ATCC 74097. mdpi.com The initial step in its production is the careful selection and maintenance of this microbial source. To enhance the yield of this compound, strain optimization strategies are often employed. These strategies can include classical mutagenesis induced by UV irradiation or chemical mutagens, followed by screening for high-producing variants. Modern genetic engineering techniques may also be utilized to rationally design strains with improved production capabilities. For instance, a patent for a different strain of Paecilomyces variotii (P3) highlights its selection for high-yield production of other metabolites, demonstrating the potential for strain improvement within this species. google.com

Strategies for improving the production of secondary metabolites in fungi often involve optimizing the fermentation medium and cultivation conditions. nih.govmdpi.com Statistical methods such as the Plackett-Burman design can be used to screen for the most significant factors influencing production, while Response Surface Methodology (RSM) can then be employed to determine the optimal levels of these factors. mdpi.com

Fermentation Strategies and Bioreactor Cultivation for Scalable this compound Production

The large-scale production of this compound is achieved through controlled fermentation in bioreactors. The choice of fermentation medium is critical for robust fungal growth and metabolite production. For related sphingofungins from Aspergillus fumigatus, a two-stage fermentation process has been described, utilizing a pre-culture in Darken media followed by production in a V8-based medium. asm.org Given the thermophilic nature of Paecilomyces variotii, the fermentation temperature is a key parameter to control, with optimal growth often occurring at elevated temperatures. dsmz.de

For scalable production in a bioreactor, several parameters must be meticulously controlled to maximize the yield of this compound. These include:

| Parameter | Optimized Range/Strategy |

| Temperature | Maintained at the optimal growth temperature for P. variotii. |

| pH | Controlled within a narrow range to support optimal enzyme activity for biosynthesis. |

| Aeration | Sparging with sterile air to maintain dissolved oxygen levels crucial for aerobic fermentation. |

| Agitation | Optimized to ensure proper mixing of nutrients and oxygen, while minimizing shear stress on the mycelia. |

| Nutrient Feeding | Fed-batch or continuous fermentation strategies may be employed to maintain optimal nutrient concentrations and prolong the production phase. |

Optimization of these parameters is crucial for transitioning from laboratory-scale flasks to industrial-scale bioreactors, ensuring consistent and high-yield production of this compound.

Advanced Chromatographic Techniques for High-Purity this compound Isolation from Complex Matrices

Following fermentation, this compound must be isolated and purified from the complex fermentation broth, which contains a multitude of other metabolites and cellular components. A multi-step purification strategy is typically required to achieve high purity.

The initial step often involves the extraction of the compound from the fermentation broth. This is commonly achieved using solvent extraction, where an organic solvent immiscible with water is used to selectively dissolve this compound.

The crude extract is then subjected to a series of chromatographic separations . These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase. A common approach for natural product purification involves:

Solid-Phase Extraction (SPE): This can be used as an initial clean-up and concentration step. The crude extract is passed through a solid sorbent that retains this compound, while allowing some impurities to pass through. The compound is then eluted with a stronger solvent.

Column Chromatography: The partially purified extract is then loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or a reversed-phase material like C18). A solvent or a mixture of solvents (the mobile phase) is passed through the column, and fractions are collected as the separated compounds elute.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final polishing step to achieve high purity, preparative HPLC is often the method of choice. springernature.comwarwick.ac.uk This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with very small particles, leading to high-resolution separations. For a compound like this compound, a reversed-phase C18 column is commonly used. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate this compound from any remaining impurities. nih.gov

The purity of the final isolated this compound is then confirmed using analytical techniques such as analytical HPLC and mass spectrometry.

Biosynthetic Pathways and Genetic Determinants of Sphingofungin F Production

Elucidation of Key Enzymatic Steps in Sphingofungin F Biosynthesis, including Aminomalonate Incorporation

The biosynthesis of the sphingofungin backbone is a complex process involving a series of enzymatic reactions. While the complete pathway for this compound in Paecilomyces variotii has not been fully elucidated, significant insights have been gained from studying the biosynthesis of related sphingofungins, such as B, C, and D, in Aspergillus fumigatus. researchgate.netacs.orgnih.gov The core of this process is the condensation of a polyketide chain with an amino acid-derived extender unit.

A crucial and distinctive feature of sphingofungin biosynthesis is the incorporation of aminomalonate as a metabolic precursor. researchgate.netresearchgate.netacs.orgnih.gov In A. fumigatus, in vitro analyses have demonstrated that the biosynthesis initiates with the condensation of a C18 polyketide, synthesized by a polyketide synthase (PKS), with aminomalonate. researchgate.netresearchgate.netacs.org This reaction is catalyzed by an aminotransferase, a key enzyme in the pathway.

Investigations into sphingofungins E and F from P. variotii suggest a variation in this initial step. It is proposed that different aminomalonate derivatives are utilized as substrates for the synthesis of these specific chemical variants. researchgate.netresearchgate.netacs.orgnih.gov This difference in the starter unit is likely a primary determinant of the structural diversity observed between this compound and other members of the family. The precise nature of the aminomalonate derivative used for this compound and the specific enzyme responsible for its incorporation in P. variotii remain subjects for further investigation.

The subsequent steps in the pathway, as inferred from the A. fumigatus model, likely involve a series of modifications to the initial condensation product. These modifications are catalyzed by a suite of enzymes, including reductases, monooxygenases, and acyltransferases, which tailor the molecule to its final, biologically active form. nih.gov

Identification and Functional Characterization of this compound Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like sphingofungins are typically organized into biosynthetic gene clusters (BGCs) on the fungal chromosome. nih.gov The identification and characterization of these BGCs are fundamental to understanding and manipulating the production of the target compound.

In Aspergillus fumigatus, the BGC responsible for the production of sphingofungins B, C, and D has been identified and extensively studied. researchgate.netacs.orgnih.gov This cluster contains the genes for the core polyketide synthase (PKS), the aminotransferase, and various modifying enzymes.

To date, the specific biosynthetic gene cluster for this compound in Paecilomyces variotii has not been reported in the scientific literature. However, based on the knowledge from A. fumigatus, it is hypothesized that a similar BGC exists in P. variotii. This putative cluster would be expected to contain a PKS gene, an aminotransferase gene with a potentially altered substrate specificity for a different aminomalonate derivative, and a set of genes for tailoring enzymes that result in the unique structure of this compound. Comparative genomics and genome mining approaches are powerful tools that could be employed to identify this elusive BGC in P. variotii.

Table 1: Key Enzymes in the Biosynthesis of Sphingofungins in Aspergillus fumigatus

| Enzyme | Gene | Function in Biosynthesis |

|---|---|---|

| Polyketide Synthase | SphB | Synthesizes the C18 polyketide backbone. nih.gov |

| Aminotransferase | SphA | Catalyzes the condensation of the polyketide with aminomalonate. nih.gov |

| 3-Ketoreductase | SphF | Reduces the keto group on the initial condensation product. nih.gov |

| Cytochrome P450 Monooxygenase | SphH | Likely involved in hydroxylation of the backbone. nih.gov |

| Monooxygenase | SphC | Likely involved in further hydroxylation. nih.gov |

Spatial Organization and Subcellular Compartmentalization of Sphingofungin Biosynthesis

Recent studies in Aspergillus fumigatus have revealed that the biosynthesis of sphingofungins is a spatially organized process, occurring in distinct subcellular compartments. asm.org This compartmentalization is thought to be crucial for the efficiency of the pathway and for protecting the fungus from the toxic effects of the final product.

The initial steps of sphingofungin biosynthesis, including the formation of the polyketide backbone by SphB and the subsequent condensation with aminomalonate by SphA, primarily occur in the cytosol. nih.govresearchgate.net The later enzymatic steps, catalyzed by enzymes such as SphH and SphE, are localized to the endoplasmic reticulum (ER) and ER-derived vesicles. asm.org This suggests a trafficking of biosynthetic intermediates from the cytosol to the ER for further modification.

While the subcellular localization of this compound biosynthesis in Paecilomyces variotii has not been experimentally determined, it is plausible that a similar model of spatial organization exists. The fundamental cellular architecture of filamentous fungi is conserved, and the logic of sequestering specific metabolic pathways to particular organelles is a common biological strategy. Future research involving fluorescent protein tagging of the putative this compound biosynthetic enzymes in P. variotii will be necessary to confirm this hypothesis.

Genetic Engineering and Pathway Rewiring for Directed Biosynthesis of this compound Analogues

The elucidation of biosynthetic pathways and the identification of BGCs open up opportunities for genetic engineering to produce novel analogues of natural products. By modifying the genes within the BGC, it is possible to alter the structure of the final molecule, potentially leading to compounds with improved or novel biological activities.

While no specific genetic engineering of the this compound pathway in Paecilomyces variotii has been reported, the principles of pathway rewiring offer a promising avenue for future research. For instance, the aminotransferase gene from the P. variotii BGC could be a key target for modification. Altering its substrate specificity could allow for the incorporation of different amino acid-derived extender units, leading to a diverse array of this compound analogues.

Furthermore, the tailoring enzymes of the pathway, such as the putative hydroxylases and acyltransferases, could be knocked out or replaced with enzymes from other biosynthetic pathways to generate a library of new compounds. The heterologous expression of the entire this compound BGC in a more genetically tractable fungal host could also facilitate these engineering efforts.

Regulatory Mechanisms Governing this compound Biosynthesis in Producer Organisms

The production of secondary metabolites in fungi is tightly regulated at the transcriptional level. This regulation ensures that the compounds are produced at the appropriate time and under specific environmental conditions. The expression of the genes within a BGC is often controlled by a pathway-specific transcription factor, the gene for which is typically located within the cluster itself.

The regulatory mechanisms governing this compound biosynthesis in Paecilomyces variotii are currently unknown. Identifying the putative pathway-specific transcription factor within the this compound BGC will be a critical first step in unraveling this regulatory network. Understanding how environmental cues, such as nutrient availability and pH, influence the expression of this transcription factor and, consequently, the entire biosynthetic pathway, will be essential for optimizing the production of this compound in fermentation cultures. Moreover, global regulatory proteins that control secondary metabolism in fungi at a broader level are also likely to play a role in modulating the biosynthesis of this important compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sphingofungin A |

| Sphingofungin B |

| Sphingofungin C |

| Sphingofungin D |

| Sphingofungin E |

| This compound |

| Aminomalonate |

| Serine |

| Myriocin (B1677593) |

| Lipoxamycin |

| 3-ketodihydrosphingosine |

Mechanism of Action and Molecular Interactions of Sphingofungin F

Serine Palmitoyltransferase (SPT) Inhibition by Sphingofungin F: Comprehensive Mechanistic Analysis

This compound exerts its biological activity by specifically targeting and inhibiting serine palmitoyltransferase (SPT), the enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. db-thueringen.deresearchgate.netfrontiersin.org SPT, a pyridoxal-5′-phosphate (PLP)-dependent enzyme, is responsible for the condensation of L-serine with palmitoyl-CoA to produce 3-ketodihydrosphingosine, the foundational precursor for all sphingolipids. frontiersin.orgnih.govrsc.org

The inhibitory mechanism of this compound is comparable to that of other sphinganine-analog mycotoxins, such as myriocin (B1677593). db-thueringen.deresearchgate.net As a structural analog of the natural substrate L-serine, this compound functions as a potent competitive inhibitor. db-thueringen.deresearchgate.net The process begins when this compound enters the active site of SPT. Inside the active site, the enzyme's PLP cofactor is normally bound to a catalytic lysine (B10760008) residue, forming an "internal aldimine". rsc.org this compound displaces this lysine and forms a stable "external aldimine" with the PLP cofactor. db-thueringen.dersc.org This stable complex mimics an intermediate state of the normal enzymatic reaction but is resistant to further processing. acs.org By sequestering the PLP cofactor in this non-productive complex, this compound effectively blocks the binding of L-serine and prevents its condensation with palmitoyl-CoA, thereby halting the entire sphingolipid synthesis pathway at its first step. db-thueringen.denih.gov

The specific chemical structure of different sphingofungins influences their inhibitory potency. nih.gov this compound is distinguished by a methyl group at the C-1 position. Research comparing various sphingofungin derivatives has indicated that this C-1 methylation may negatively impact the inhibitory activity against bacterial SPT when compared to analogs with a hydroxymethyl group at the same position, like myriocin. nih.gov This suggests that even subtle structural modifications can significantly alter the binding affinity and inhibitory efficacy of these compounds.

Table 1: Comparative Structural Features of this compound and Related SPT Inhibitors

| Compound | C-1 Modification | C-14 Hydroxyl Group | Polyketide Tail Desaturation | Natural Source |

|---|---|---|---|---|

| This compound | Methylation | Absent | Absent | Paecilomyces variotii db-thueringen.de |

| Sphingofungin B | None | Present | Present | Aspergillus fumigatus |

| Sphingofungin C | None | Absent | Present | Aspergillus fumigatus |

| Myriocin | Hydroxymethylation | Absent | Present | Fungi (e.g., Isaria sinclairii) researchgate.net |

Structural Biology Approaches to this compound-SPT Complex Formation and Binding Dynamics

While a specific crystal structure of the this compound-SPT complex has not been detailed in published literature, significant insights into its formation and binding can be extrapolated from structural studies of SPT from various organisms and its complexes with substrates and other inhibitors. acs.orgnih.govresearchgate.net High-resolution crystal structures of bacterial SPT and, more recently, cryo-electron microscopy (cryo-EM) structures of the human SPT holo-complex have illuminated the architecture of the active site. rsc.orgnih.gov

These studies reveal that the SPT active site is a highly organized environment centered around the PLP cofactor, which is held in a phosphate (B84403) binding cup and forms hydrogen bonds with residues from the enzyme's subunits. rsc.org In its resting state, PLP is covalently linked to a conserved lysine residue (internal aldimine). rsc.org The binding of the L-serine substrate, or an inhibitor like this compound, involves a transaldimination reaction, where the amino group of the incoming molecule displaces the lysine's amino group to form a new external aldimine bond with PLP. db-thueringen.dersc.org

The active site also features long, hydrophobic channels that are proposed to serve as the binding pocket for the palmitoyl-CoA substrate. rsc.org The binding of this compound is thought to occupy the same space as L-serine, with its long acyl tail extending towards or into the hydrophobic channel for palmitoyl-CoA. The specific stereochemistry and modifications of this compound, including its C-1 methyl group and saturated polyketide tail, are critical for its precise orientation and the stability of the inhibitory complex within the active site. nih.gov The dynamics of this complex formation effectively prevent the catalytic cycle from proceeding to the decarboxylation and condensation steps, leading to potent enzyme inhibition. rsc.org

Allosteric Regulation and Active Site Occupation by this compound in SPT Isoforms

The primary inhibitory mechanism of this compound is through direct occupation of the enzyme's active site, classifying it as an orthosteric, competitive inhibitor. db-thueringen.deacs.org It directly competes with the natural substrate, L-serine, for binding to the PLP cofactor within the catalytic pocket. db-thueringen.dersc.org This mechanism should be distinguished from allosteric regulation, where a modulator binds to a regulatory site physically distinct from the active site, inducing a conformational change that alters the enzyme's activity. wikipedia.org While the SPT enzyme itself is subject to complex allosteric regulation by cellular factors, such as ORM (ORMDL in mammals) proteins and ceramides (B1148491) that sense sphingolipid levels and modulate SPT activity to maintain homeostasis, this compound does not operate via this allosteric mechanism. researchgate.netnih.gov

The inhibitory effect of this compound can vary across different SPT isoforms found in prokaryotes and eukaryotes. nih.gov These differences arise from significant structural variations between the enzymes. In bacteria, SPT is typically a soluble, homodimeric protein. nih.govasm.org In contrast, eukaryotic SPT is a membrane-bound, multimeric complex, usually a heterodimer of SPTLC1 and SPTLC2 (or SPTLC3) subunits, which associates with smaller regulatory subunits. researchgate.netasm.orgnih.gov These architectural differences in the active site and substrate channels between isoforms can lead to variations in binding affinity and, consequently, inhibitory potency. For instance, studies have shown that modifications to the sphingofungin structure have different impacts on inhibition when tested against bacterial SPT versus fungal SPT, highlighting the importance of the target enzyme's specific structure. nih.gov

Downstream Effects of this compound-Mediated SPT Inhibition on Sphingolipid Homeostasis and Cellular Signaling Pathways

The inhibition of SPT by this compound initiates a cascade of downstream cellular effects stemming from the disruption of sphingolipid homeostasis. researchgate.netresearchgate.net By blocking the first committed step of the de novo synthesis pathway, this compound causes a global depletion of all downstream sphingolipids, including sphinganine, ceramides, sphingomyelin, and complex glycosphingolipids. frontiersin.orgasm.org This has profound consequences, as sphingolipids are not only essential structural components of cellular membranes but also critical bioactive signaling molecules. asm.orgnih.gov

Depletion of structural sphingolipids can alter the physical properties of membranes, affecting their fluidity, thickness, and the formation of lipid rafts, which are crucial for organizing signaling complexes. nih.gov The disruption of sphingolipid production is a significant cellular stress, and in organisms like yeast, it can lead to growth arrest. nih.gov

Furthermore, the blockage of the synthesis of signaling sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), dysregulates numerous cellular signaling pathways. asm.orgscientificarchives.com These lipids are key regulators of diverse cellular processes including proliferation, cell cycle progression, apoptosis, and cellular stress responses. asm.orgnih.govscientificarchives.com Consequently, by preventing their formation, this compound can indirectly interfere with major signaling cascades that are dependent on these lipid mediators. scientificarchives.comresearchgate.net

Table 2: Key Cellular Signaling Pathways Influenced by Sphingolipid Depletion

| Signaling Pathway | General Function | Consequence of Disruption |

|---|---|---|

| PI3K/Akt/mTOR Pathway | Regulates cell growth, survival, and proliferation. scientificarchives.commdpi.com | Dysregulation of cell growth and survival signals. scientificarchives.com |

| MAPK/ERK Pathway | Controls cell division, differentiation, and stress responses. scientificarchives.comresearchgate.net | Altered cellular responses to extracellular stimuli. scientificarchives.com |

| Rho GTPase Pathway | Manages cytoskeletal organization and cell motility. researchgate.netmdpi.com | Impaired cell migration and cytoskeletal dynamics. mdpi.com |

| PLC/PKC Pathway | Involved in calcium signaling and various cellular responses. researchgate.netmdpi.com | Disruption of calcium-dependent signaling events. researchgate.net |

| JNK Pathway | Mediates responses to cellular stress and apoptosis. researchgate.net | Altered stress response and apoptotic signaling. researchgate.net |

Biological Activities and Phenotypic Effects of Sphingofungin F in Research Models

Antifungal Activities of Sphingofungin F against Pathogenic Fungi: In Vitro and Ex Vivo Investigations

The inhibitory action of this compound on serine palmitoyltransferase (SPT) forms the basis of its antifungal properties. Research has quantified its potency against the SPT enzyme, showing an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 57 nM. nih.gov This is less potent than the related Sphingofungin E, which has a reported IC50 of 7.2 nM. nih.gov The structural differences between sphingofungin analogues have been shown to influence their inhibitory activity. For instance, a comparative analysis with Sphingofungin B suggested that the methyl group present on this compound has a negative impact on its ability to inhibit bacterial SPT. figshare.com

In vitro susceptibility testing has provided specific data on the antifungal activity of this compound against certain plant-pathogenic fungi. In one study, the minimum inhibitory concentration (MIC) of this compound against Fusarium oxysporum f. sp. niveum was determined to be 1.25 μg/mL. While extensive data across a broad range of human and animal pathogenic fungi are not widely available in the reviewed literature, the activity against Fusarium demonstrates its potential as an antifungal agent. Standardized broth microdilution assays are typically employed to determine the MIC of such compounds against various fungal species, including Candida and Aspergillus. liofilchem.netfrontiersin.org

There are no specific ex vivo investigations focusing on this compound reported in the literature reviewed for this article. Such studies would be necessary to evaluate its efficacy in a system that more closely mimics a biological environment, such as on tissue samples or within host cells.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Reported Value | Source(s) |

|---|---|---|---|

| IC50 | Serine Palmitoyltransferase (SPT) | 57 nM | nih.gov |

Analysis of this compound Effects on Fungal Morphogenesis and Virulence Factors

While direct studies detailing the effects of this compound on fungal morphogenesis are limited, research on other compounds that inhibit this pathway provides significant insights. For example, some small molecules have been shown to block the yeast-to-hypha transition in Candida albicans and downregulate the expression of hypha-specific genes such as ALS3, ECE1, and HWP1. oncotarget.com Other inhibitors of hyphal growth have demonstrated the ability to rescue Caenorhabditis elegans from lethal C. albicans infection, linking the inhibition of morphogenesis directly to reduced virulence in vivo.

Given that this compound targets a key enzyme in a pathway essential for cell membrane integrity and signaling, it is plausible that it would interfere with complex cellular processes like filamentation and biofilm formation. However, specific experimental data confirming the effect of this compound on these particular virulence factors were not identified in the reviewed scientific literature. Further research is required to determine if this compound can phenotypically alter fungal morphology and thereby reduce the virulence of pathogenic species.

Antiproliferative and Cytostatic Effects of this compound in Established Cell Lines

The sphingolipid metabolic pathway is not only crucial for fungi but also plays a pivotal role in mammalian cells, regulating processes like cell proliferation, differentiation, and apoptosis (programmed cell death). Metabolites such as ceramide are known to be potent inducers of apoptosis and cell cycle arrest, making the enzymes in this pathway attractive targets for anticancer therapies. Consequently, inhibitors of sphingolipid metabolism, including members of the sphingofungin family, have been evaluated for their antiproliferative potential. d-nb.info

While the broader class of sphingofungins has been a subject of interest in cancer research, specific studies detailing the antiproliferative or cytostatic effects of this compound on established cancer cell lines are not available in the reviewed literature. Research on other natural products from the producing organism, Paecilomyces variotii, has identified compounds with cytotoxic activity against cell lines such as HeLa, KB, and P388/S. nih.gov Furthermore, synthetic derivatives of other sphingofungins have been evaluated in cell proliferation bioassays. d-nb.info These investigations into related compounds suggest that this compound could possess similar activities, but dedicated experimental validation is required.

Table 2: Antiproliferative/Cytostatic Data for this compound

| Cell Line | Assay Type | IC50 / GI50 | Source(s) |

|---|

Investigation of this compound Effects on Host Cell Biology and Cross-Species Interactions

The interaction of a natural product like this compound with host cells is a critical aspect of its biological profile. Sphingolipids are key components of mammalian cell membranes and are central to immune cell signaling and function. nih.gov Pathogens are known to manipulate host sphingolipid metabolism to facilitate colonization and evade immune responses. nih.gov Therefore, an inhibitor like this compound could potentially modulate host immune functions by altering the balance of these signaling lipids. However, direct studies on the effect of this compound on specific host immune cells, such as macrophages or neutrophils, have not been reported. General toxicity assessments for related compounds like Sphingofungin B indicate low cytotoxicity against mammalian cells, with a reported IC50 of >40 μM, suggesting a degree of selectivity for the fungal enzyme. liofilchem.net

A significant aspect of cross-species interaction is the mechanism by which the producing organism avoids self-poisoning. Fungi that synthesize toxic metabolites often evolve sophisticated self-resistance strategies. nih.gov In Aspergillus fumigatus, which produces other sphingofungins, it has been shown that enzymes within the sphingofungin biosynthetic gene cluster (SphA and SphF) play a dual role. nih.gov Besides their function in producing the toxin, they can also support the fungus's own sphingolipid biosynthesis, thereby antagonizing the toxic effects of the compound. nih.gov This represents a highly evolved mechanism of interaction within the cell to ensure survival.

The producing organism, Paecilomyces variotii, is also known to act as a biological control agent against nematodes and other fungi and can produce plant-growth-promoting compounds like indole-3-acetic acid (IAA). This indicates that P. variotii engages in complex ecological interactions, where metabolites like this compound may play a role in mediating its relationships with other organisms in its environment.

Structure Activity Relationship Sar Studies and Rational Design of Sphingofungin F Analogues

Systematic Derivatization and Functional Group Modifications of Sphingofungin F for Potency and Selectivity Profiling

Systematic modification of the this compound scaffold has revealed key structural features essential for its biological activity. Research has focused on altering both the hydrophilic head group and the lipophilic aliphatic tail.

The hydrophilic region, containing an amino acid and a triol motif, is critical for target engagement. Studies comparing this compound with other members of the sphingofungin family, such as Sphingofungin B, have indicated that the presence of a methyl group on the α-carbon (the quaternary stereo center in this compound) can negatively impact inhibitory activity against bacterial SPT. asm.org Conversely, replacing this methyl group with a hydroxymethyl group, as seen in related compounds like myriocin (B1677593), can significantly increase potency. asm.orgnih.gov

Modifications to the lipophilic tail have also yielded important insights. The keto functionality at the C-14 position is a distinguishing feature of this compound. nih.gov Studies on related sphingofungins have shown that removal of the C-14 hydroxyl group can have a positive effect on activity against bacterial SPT, while having little effect on fungal SPT. asm.orgresearchgate.net This suggests that modifications at this position could be used to engineer species-selectivity. The desaturation of the polyketide tail has also been shown to increase antifungal activity in certain derivatives. researchgate.net

These findings are summarized in the interactive data table below, which details the effects of various functional group modifications on the bioactivity of sphingofungin analogues.

Interactive Data Table: Structure-Activity Relationships of Sphingofungin Analogues

| Compound/Analogue | Modification Site | Modification Details | Observed Effect on SPT Inhibition | Reference |

|---|---|---|---|---|

| This compound vs. B | C-2 (Head Group) | Addition of a methyl group (creating a quaternary center) | Negative impact on bacterial SPT inhibition | asm.org |

| Myriocin-like Analogue | C-1 (Head Group) | Hydroxymethylation of C-1 | Increased activity against bacterial SPT | asm.orgnih.gov |

| 14-desoxy Sphingofungin C | C-14 (Tail) | Removal of hydroxyl/keto group | Positive effect on bacterial SPT activity; no effect on fungal SPT | asm.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Analog Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This in-silico approach is pivotal in modern drug design for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. nih.govresearchgate.net

A typical 3D-QSAR study involves several key steps:

Data Set Preparation : A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for SPT inhibition) would be selected. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Molecular Alignment : The 3D structures of the molecules in the training set are generated and aligned based on a common scaffold, which for this case would be the core structure of this compound. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each molecule. In methods like Comparative Molecular Field Analysis (CoMFA), these descriptors are steric and electrostatic fields. In Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties are also considered. nih.gov

Model Generation and Validation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a model that correlates the calculated descriptors with the biological activity. researchgate.net The model's predictive power is then validated using the test set of compounds and other statistical metrics like the cross-validation coefficient (Q²). nih.gov

While QSAR is a powerful and widely applied methodology for predicting the bioactivity of various inhibitors, specific, published QSAR models dedicated exclusively to this compound analogues are not prominently available in the reviewed literature. However, the principles of QSAR could be readily applied to a dataset of this compound derivatives to generate predictive models. The resulting 3D contour maps would highlight regions around the molecule where modifications are likely to increase or decrease activity, guiding the rational design of more potent and selective SPT inhibitors. unar.ac.id

Stereochemical Influences on this compound Activity and Target Engagement

The biological activity of natural products is often highly dependent on their specific three-dimensional structure, and this compound is no exception. nih.gov Its structure contains multiple stereocenters, and its specific stereoconformation is critical for its inhibitory function. stolaf.edu Any alteration to this precise stereo-structure during synthesis can result in compounds that are not functionally the same. stolaf.edu

The core of this compound features four consecutive stereocenters in its hydrophilic head group. researchgate.net Research has shown that the stereochemistry of this primary C1 to C4 structure is particularly important for its inhibitory activity against serine palmitoyltransferase. asm.org This stereochemical arrangement dictates the precise spatial orientation of the amino, carboxyl, and hydroxyl groups, which are believed to interact with specific residues within the active site of the SPT enzyme. The defined stereochemistry ensures an optimal fit and binding affinity, analogous to a key fitting into a lock. Isomers with different stereochemical configurations would likely fail to engage the target enzyme with the same efficacy, leading to a significant loss of potency. nih.gov Therefore, maintaining strict stereocontrol is a paramount challenge and a key focus in the total synthesis of this compound and its analogues. nih.gov

Design and Synthesis of this compound-Based Molecular Probes for Target Identification

Molecular probes are indispensable tools in chemical biology for identifying and studying the cellular targets of bioactive compounds. nih.gov A typical probe consists of three main components: a pharmacophore that recognizes the target, a reactive group for covalent labeling, and a reporter tag for detection and isolation. nih.gov While specific molecular probes derived directly from this compound are not detailed in the available literature, a rational design approach can be outlined based on established principles.

Design Strategy:

Pharmacophore Selection : The entire this compound molecule would serve as the pharmacophore, as its structure is responsible for binding to SPT.

Reactive Group Incorporation : A photoactivatable group, such as a diazirine or benzophenone, would be incorporated into the structure. mdpi.comrsc.org This group remains inert until activated by UV light, at which point it forms a highly reactive species that covalently cross-links the probe to its binding target. nih.gov The ideal position for this group would be on a part of the molecule not critical for target binding, such as the terminus of the aliphatic tail, to minimize interference with target engagement.

Reporter Tag Attachment : A reporter tag, such as a terminal alkyne or azide, would be included to facilitate downstream analysis via "click chemistry." rsc.org After the probe has covalently bound to its target within a cellular lysate, this tag allows for the attachment of a fluorescent dye or a biotin (B1667282) molecule for visualization or affinity purification, respectively.

Synthetic Approach:

The synthesis would involve modifying a late-stage intermediate in the total synthesis of this compound. A linker containing both the photoactivatable moiety and the reporter tag would be coupled to the chosen position on the sphingofungin scaffold. The resulting probe would then be used in proteomic experiments to confirm SPT as its primary target and to identify potential off-target interactions in a complex biological system.

Synthetic Approaches and Chemical Modifications of Sphingofungin F

Total Synthesis Strategies for Sphingofungin F and its Stereoisomers

Multiple total syntheses of this compound have been reported, each employing distinct strategies to construct the challenging α,α-disubstituted amino acid core and the long polyketide chain with its specific stereochemistry.

An alternative strategy centered on the Overman rearrangement of an unsaturated ester. acs.orgnih.govkeio.ac.jp This method provides a direct route to α,α-disubstituted amino acid derivatives. acs.orgnih.gov Researchers developed conditions to make the unsaturated ester compatible with the Overman rearrangement, overcoming the competing aza-Michael reaction. acs.orgnih.gov This approach highlights the utility of sigmatropic rearrangements of allylic vicinal diols, which can be sourced from monosaccharides like D-ribose. acs.org

Furthermore, a strategy based on the tin(II)-catalyzed asymmetric aldol (B89426) reaction has been developed to provide unambiguous synthetic routes to this compound and its stereoisomers. acs.orgthieme-connect.comresearchgate.net This "Chiral Lewis Acid-Controlled Synthesis (CLAC Synthesis)" allows for efficient enantioselective synthesis using a catalytic amount of a chiral source. acs.orgresearchgate.net

Other key strategies include:

An approach starting from L-(+)-tartaric acid, which utilizes a Sharpless asymmetric epoxidation and a Lewis acid-catalyzed intramolecular epoxide-opening reaction. capes.gov.br

A synthesis that employs gem-diacetates as carbonyl surrogates, where the initial stereocenters are introduced via an asymmetric allylic alkylation. researchgate.net

These diverse strategies underscore the ingenuity of synthetic chemists in tackling complex molecular targets like this compound.

Semisynthetic Routes and Chemoenzymatic Transformations for this compound Derivatization

While total synthesis provides access to the core structure, semisynthetic and chemoenzymatic approaches offer powerful tools for generating derivatives of this compound. These methods allow for the modification of the natural product to probe structure-activity relationships and potentially develop analogs with improved properties.

Recently, pathway rewiring using genes from Paecilomyces variotii in Aspergillus fumigatus has led to the production of novel Sphingofungin derivatives, such as C3 and C4, which lack the C-14 hydroxyl group and instead possess a Δ12 double bond. nih.gov This highlights the potential of genetic engineering to create structural diversity.

Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, are also being explored. For instance, the development of an easy-to-use colorimetric serine palmitoyltransferase (SPT) activity assay using FadD facilitates the characterization of newly isolated and synthesized sphingofungins. nih.gov This tool is crucial for evaluating the biological activity of derivatives generated through semisynthetic routes. nih.govdb-thueringen.de

The development of modular synthetic approaches, such as those involving late-stage cross-coupling reactions, allows for the introduction of diversity into the aliphatic tail of the molecule, enabling the synthesis of a range of analogs. nih.govresearchgate.net

Asymmetric Synthesis Methodologies Employed in this compound Core Construction

The construction of the chiral core of this compound, particularly the α,α-disubstituted amino acid moiety, has been a focal point of synthetic efforts, leading to the application and development of several powerful asymmetric methodologies.

Key Asymmetric Methodologies:

| Methodology | Description | Key Features | References |

| Asymmetric Aldol Reactions | Tin(II)-catalyzed asymmetric aldol reactions have been used to create the stereocenters in the sphingofungin core. acs.orgthieme-connect.comresearchgate.net A chiral tricyclic iminolactone has also been employed as a chiral auxiliary to direct the stereochemical outcome of an aldol condensation. nih.govacs.org | Catalytic and enantioselective. acs.orgresearchgate.net Provides access to all four possible stereoisomers. researchgate.net | nih.govacs.orgacs.orgthieme-connect.comresearchgate.net |

| Decarboxylative Cross-Coupling | This method involves the coupling of a carboxylic acid with an organic halide, with concomitant loss of CO2, to form a new carbon-carbon bond. wikipedia.org It has been applied in a modular approach to the sphingofungin family. nih.govresearchgate.net | Uses relatively inexpensive and stable carboxylic acids. wikipedia.org Tolerates a wide range of functional groups. wikipedia.org | nih.govresearchgate.netwikipedia.org |

| Overman Rearrangement | This acs.orgacs.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) is a powerful tool for the synthesis of allylic amines. scite.aioup.com It has been successfully applied to the synthesis of this compound by rearranging an unsaturated ester to form the α,α-disubstituted amino acid core. acs.orgnih.govkeio.ac.jp | Provides direct access to α,α-disubstituted amino acids. acs.orgnih.gov Can be initiated from readily available monosaccharides. acs.org | acs.orgnih.govkeio.ac.jpscite.aioup.com |

| Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) | This reaction involves the chiral functionalization of alkenes using organoaluminum compounds catalyzed by a chiral zirconocene (B1252598) complex. wikipedia.org It is a powerful method for asymmetric C-C bond formation. nih.govresearchgate.netpsu.edu | Facilitates the creation of chiral centers from unactivated alkenes. wikipedia.orgnih.gov | wikipedia.orgnih.govresearchgate.netpsu.edu |

These methodologies, often used in combination, have been instrumental in achieving the stereocontrolled synthesis of the complex this compound molecule.

Development of Novel Synthetic Tools and Reagents Inspired by this compound Scaffold

The challenges encountered in the synthesis of this compound have spurred the development of new synthetic tools and reagents with broader applications in organic synthesis.

The successful application of the Overman rearrangement to unsaturated esters , which were previously considered unsuitable substrates, represents a significant methodological advancement. acs.orgnih.gov The development of reaction conditions that suppress the competing aza-Michael reaction has expanded the scope of this powerful transformation for the synthesis of α,α-disubstituted amino acids. acs.orgnih.gov

Similarly, the use of gem-diacetates as carbonyl surrogates in asymmetric synthesis, as demonstrated in a total synthesis of this compound, offers a novel and effective strategy for constructing chiral centers. researchgate.net This approach allows for the enantioselective discrimination of C-O single bonds, providing an equivalent to an asymmetric addition to a carbonyl group. researchgate.net

The modularity of decarboxylative cross-coupling reactions has been highlighted in a flexible synthetic approach to the sphingofungin family. nih.govresearchgate.net This strategy, which allows for the late-stage introduction of structural diversity, is a valuable tool for the synthesis of natural product libraries for biological screening. nih.govresearchgate.net

Furthermore, the synthesis of this compound has provided a platform for the application and refinement of various catalytic asymmetric reactions, contributing to the broader field of asymmetric catalysis. nih.govacs.orgresearchgate.netuwindsor.ca The insights gained from these synthetic endeavors continue to inspire the development of new and more efficient methods for the construction of complex molecular architectures.

Advanced Analytical and Methodological Advancements for Sphingofungin F Research

High-Resolution Mass Spectrometry and Metabolomics for Tracking Sphingofungin F in Biological Systems

High-resolution mass spectrometry (HRMS) is a cornerstone in this compound research, enabling precise tracking and quantification within complex biological systems. nih.gov Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and accuracy for identifying and quantifying various sphingolipid species and their metabolites. nih.gov In the context of metabolomics, HRMS allows for the large-scale detection and quantification of small molecules, offering a global view of the metabolic perturbations induced by this compound. nih.gov

The application of HRMS in metabolomics is a data-driven approach that combines analytical chemistry with biostatistics and biochemistry for comprehensive data interpretation. nih.gov Direct infusion HRMS can be employed for rapid analysis, though it may not separate isomeric compounds. frontlinegenomics.com For in-situ analysis of metabolites like this compound within tissues, mass spectrometry imaging (MSI) is a powerful tool. frontlinegenomics.com These high-resolution techniques are essential for achieving optimal coverage of the metabolome and understanding the broader effects of this compound on cellular lipidomics and other metabolic pathways. nih.gov For instance, an ion at m/z 400 has been associated with this compound in mass spectrometry analyses. researchgate.net

Table 1: Applications of High-Resolution Mass Spectrometry in this compound Research

| Analytical Technique | Application in this compound Research | Key Advantages |

| LC-MS/MS | Comprehensive identification and quantification of this compound and related sphingolipid species in biological samples. nih.gov | High sensitivity, high accuracy, ability to profile a wide range of lipid classes. nih.govmdpi.com |

| Metabolomics (HRMS-based) | Large-scale detection and quantification of global metabolic changes in response to this compound exposure. nih.gov | Provides a holistic view of cellular metabolic state, aids in identifying off-target effects. nih.govfrontlinegenomics.com |

| Direct Infusion MS (DI-MS) | Rapid and high-throughput analysis of this compound for screening purposes. frontlinegenomics.com | Fast analysis time, high repeatability. frontlinegenomics.com |

| Mass Spectrometry Imaging (MSI) | In-situ analysis and visualization of this compound distribution within biological tissues. frontlinegenomics.com | Provides spatial information on compound localization. frontlinegenomics.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural and stereochemical elucidation of this compound and its derivatives. msu.edusigmaaldrich.com NMR provides detailed information about the physical and chemical properties of atoms within a molecule, which is crucial for confirming the complex structure of natural products like sphingofungins. byjus.comwikipedia.org The total synthesis of this compound, first reported in 1997, heavily relied on NMR to verify the structure and stereochemistry of the synthetic product and its intermediates. core.ac.ukresearchgate.net

Both 1D (e.g., ¹H and ¹³C) and 2D NMR experiments are employed. conductscience.com ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon skeleton. byjus.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity between adjacent protons and the spatial proximity of atoms, respectively, which is critical for determining the relative stereochemistry of the multiple chiral centers in this compound. researchgate.netnih.gov The chemical shifts and coupling constants observed in the NMR spectrum are unique fingerprints that confirm the identity and purity of the compound. sigmaaldrich.comcore.ac.uk

Table 2: NMR Techniques in the Structural Analysis of this compound

| NMR Technique | Purpose in this compound Analysis | Information Gained |

| ¹H NMR | To identify the different types of protons and their chemical environments. | Number of protons, electronic environment, neighboring protons. byjus.com |

| ¹³C NMR | To determine the carbon framework of the molecule. | Number and type of carbon atoms (e.g., C=O, C-O). msu.edu |

| 2D COSY | To identify protons that are coupled (typically on adjacent carbons). | Connectivity of the proton network, helps in piecing together molecular fragments. conductscience.com |

| 2D NOESY | To determine the spatial relationships between protons. | Crucial for elucidating the relative stereochemistry of the four consecutive stereocenters. researchgate.netnih.gov |

Chromatographic Techniques for Separation, Quantification, and Purity Assessment of this compound

Chromatography is a fundamental biophysical technique for the isolation, purification, and quantification of this compound from complex mixtures, such as fungal fermentation broths or synthetic reaction mixtures. nih.gov The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. excedr.comijpsjournal.com

Several chromatographic methods are vital in this compound research:

Column Chromatography: Often using a silicic acid stationary phase, this method is used for the initial separation and purification of sphingolipid components from biological extracts. nih.goviipseries.org It allows for the separation of lipids into individual classes. nih.gov

High-Performance Liquid Chromatography (HPLC): This high-resolution technique is extensively used for the final purification, quantification, and purity assessment of this compound. iipseries.org By exploiting differences in polarity and molecular size, HPLC can effectively separate this compound from closely related structural analogs. iipseries.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method often used to monitor the progress of reactions during the total synthesis of this compound or to quickly assess the composition of fractions from column chromatography. nih.goviipseries.org

Gas Chromatography (GC): While less common for intact this compound due to its low volatility, GC coupled with mass spectrometry (GC-MS) can be used to analyze smaller, derivatized fragments of the molecule or related fatty acids. excedr.comnih.gov

Table 3: Chromatographic Methods for this compound Research

| Chromatographic Method | Primary Use | Principle of Separation |

| Column Chromatography | Isolation and purification from mixtures. iipseries.org | Differential adsorption of compounds to the stationary phase. iipseries.org |

| High-Performance Liquid Chromatography (HPLC) | Quantification and final purity assessment. iipseries.org | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and size. iipseries.org |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative analysis. nih.goviipseries.org | Partitioning between a liquid mobile phase and a thin layer of adsorbent material. excedr.com |

| Gas Chromatography (GC) | Analysis of volatile components or derivatives. excedr.com | Partitioning between a gaseous mobile phase and a stationary phase based on boiling point and polarity. iipseries.org |

Biophysical Assays for Characterizing this compound-Protein Interactions (e.g., Spectrophotometric Assays, Cryo-EM)

Understanding the interaction between this compound and its primary target, serine palmitoyltransferase (SPT), is crucial for elucidating its mechanism of action. researchgate.net Biophysical assays provide quantitative and structural data on these interactions. sygnaturediscovery.comnih.gov

A key development has been the design of a colorimetric SPT activity assay. researchgate.net This spectrophotometric assay, which can be performed in 96-well plates for high-throughput screening, allows for the efficient determination of the inhibitory activity of this compound and its analogs against SPT. nih.gov Such assays are vital for structure-activity relationship (SAR) studies, which investigate how modifications to the sphingofungin structure affect its inhibitory potency. nih.gov

For high-resolution structural insights, cryo-electron microscopy (Cryo-EM) has been transformative. nih.gov Researchers have successfully determined cryo-EM structures of the human serine palmitoyltransferase holocomplex. researchgate.netresearchgate.net These structures, resolved at near-atomic detail, reveal how SPT recognizes its substrates and, crucially, how inhibitors like this compound might bind to the enzyme's active site or allosteric sites to block its function. researchgate.netnih.gov This structural information is invaluable for the rational design of new, more potent, or selective SPT inhibitors. nih.gov

Table 4: Biophysical Assays for Studying this compound-Protein Interactions

| Assay Type | Purpose | Key Findings/Applications |

| Spectrophotometric/Colorimetric Assays | To measure the enzymatic activity of serine palmitoyltransferase (SPT) and the inhibitory effect of this compound. researchgate.net | Enables high-throughput screening of sphingofungin derivatives to determine IC₅₀ values and establish structure-activity relationships. nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | To determine the high-resolution 3D structure of the SPT enzyme, potentially in complex with this compound. researchgate.netresearchgate.net | Provides mechanistic insights into how this compound inhibits SPT by revealing the precise binding pocket and molecular interactions. researchgate.netnih.gov |

Proteomic and Transcriptomic Profiling to Uncover Cellular Responses to this compound Exposure

To understand the global cellular impact of this compound, researchers employ "omics" technologies like proteomics and transcriptomics. These methods provide a comprehensive snapshot of how cells alter their protein and gene expression landscapes in response to the inhibition of sphingolipid synthesis. nih.gov

Proteomic profiling , often using high-resolution mass spectrometry, involves the large-scale study of the proteome—the entire set of proteins expressed by a cell at a given time. numberanalytics.comoncotarget.com When cells are treated with a sphingolipid synthesis inhibitor, quantitative proteomics can identify changes in protein abundance and post-translational modifications, such as phosphorylation. nih.gov Studies using inhibitors like myriocin (B1677593) have shown that changes in protein phosphorylation, rather than just protein levels, are a dominant feature of the early cellular response, highlighting the activation of specific signaling pathways. nih.gov Thermal Proteome Profiling (TPP) is an emerging technique that can reveal changes in protein thermostability upon drug binding or in response to cellular stress, offering insights into target engagement and downstream effects. biorxiv.org

Transcriptomic profiling , typically performed using RNA sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell. thno.orgelifesciences.org This reveals which genes are up- or down-regulated following exposure to this compound. nih.govfrontiersin.org By analyzing the transcriptome, researchers can identify compensatory mechanisms, stress responses, and signaling pathways that are activated or repressed when sphingolipid synthesis is blocked. mdpi.com For example, transcriptomic analysis can reveal the upregulation of genes involved in alternative lipid synthesis pathways or cellular stress responses. elifesciences.org

Together, these profiling techniques provide a systems-level understanding of the cellular consequences of this compound action, uncovering new signaling networks and potential therapeutic targets. nih.govfrontiersin.org

Ecological and Biotechnological Research Perspectives of Sphingofungin F

Role of Sphingofungin F in Fungal Chemical Ecology and Interspecies Competition

Fungi produce a vast arsenal (B13267) of secondary metabolites, which are not essential for primary growth but play critical roles in survival, communication, and competition within their ecological niches. fungalmet.org this compound is one such metabolite, believed to function as an antagonistic agent in the complex microbial communities where Paecilomyces variotii resides.

The primary mechanism underlying its ecological role is its potent antifungal activity, which stems from the inhibition of sphingolipid biosynthesis in competing organisms. nih.govleibniz-hki.de By disrupting this fundamental pathway, this compound can suppress the growth of other fungi, giving the producing organism a competitive advantage for resources and space. researchgate.net Studies have identified Sphingofungin E and F as bioactive metabolites from P. variotii that can act as microbial control agents. mdpi.com

A significant challenge for any organism producing a potent toxin is avoiding self-poisoning. Research on the biosynthesis of related sphingofungins in Aspergillus fumigatus has revealed a sophisticated self-resistance mechanism. nih.gov It was discovered that some enzymes encoded within the sphingofungin biosynthetic gene cluster (BGC) are bifunctional. nih.gov Specifically, the aminotransferase (SphA) and 3-ketoreductase (SphF) not only participate in producing the sphingofungin but also support the fungus's own primary sphingolipid biosynthesis, effectively counteracting the inhibitory effect of the toxin. nih.gov This dual function represents a remarkable evolutionary adaptation that allows the fungus to weaponize a powerful inhibitor while ensuring its own survival, highlighting the intricate chemical warfare strategies employed in interspecies competition.

Biotechnological Applications of this compound as a Biochemical Research Tool

The high specificity of this compound for serine palmitoyltransferase (SPT) makes it an invaluable tool for biochemical research. acs.orgnih.gov As SPT inhibitors, sphingofungins allow scientists to precisely modulate the first step of sphingolipid synthesis, providing a powerful method to investigate the downstream consequences and the roles of various sphingolipids in cellular health and disease. nih.govdb-thueringen.de

Key research applications include:

Elucidating Sphingolipid Metabolism: By blocking the pathway at its entry point, researchers can study the flux and regulation of sphingolipid synthesis and turnover. This is crucial for understanding diseases linked to dysfunctional sphingolipid homeostasis. leibniz-hki.deacs.org

Structure-Activity Relationship (SAR) Studies: Comparing the inhibitory potency of different sphingofungins, including this compound, helps to identify the specific structural features required for binding to and inhibiting SPT. leibniz-hki.de For instance, research has shown that the degree of saturation in the polyketide tail of sphingofungins can significantly impact their inhibitory activity against SPT from different origins (bacterial vs. fungal). leibniz-hki.denih.gov

Development of Research Assays: Sphingofungins are used as standard inhibitors in the development and validation of new assays for measuring SPT activity. leibniz-hki.de A colorimetric SPT activity assay was designed to facilitate the characterization of new potential inhibitors, using known sphingofungins to confirm the assay's reliability. leibniz-hki.denih.gov

Table 1: Key Research Findings on this compound

| Attribute | Description | References |

|---|---|---|

| Producing Organism | Paecilomyces variotii | nih.govacs.org |

| Molecular Target | Serine Palmitoyltransferase (SPT) | nih.govdrugfuture.comnih.gov |

| Mechanism of Action | Inhibits the first committed step in sphingolipid biosynthesis. | acs.orgnih.gov |

| Ecological Role | Antifungal agent involved in interspecies competition. | fungalmet.orgresearchgate.netmdpi.com |

| Research Application | Biochemical tool to study sphingolipid metabolism and enzyme function. | leibniz-hki.dedb-thueringen.denih.gov |

Considerations for this compound Production in Heterologous Host Systems

The production of complex natural products like this compound is often limited in their native producers, prompting researchers to explore heterologous expression—transferring the entire biosynthetic gene cluster (BGC) into a more tractable host organism for improved yields. mdpi.com The elucidation of the BGCs for related sphingofungins in Aspergillus species has provided a genetic blueprint for such endeavors. nih.govmdpi.com However, several factors must be considered for the successful heterologous production of this compound.

Precursor Availability: The biosynthesis of sphingofungins begins with the condensation of a polyketide with the uncommon amino acid aminomalonate. acs.orgnih.govacs.org A potential heterologous host must be able to supply this specific precursor, which may require engineering the host's primary metabolism. nih.gov Investigations into sphingofungins E and F from P. variotii suggest that different aminomalonate derivatives are used for these variants, adding another layer of complexity. acs.orgnih.govacs.org

Subcellular Compartmentalization: The synthesis of secondary metabolites is often spatially organized within the cell. nih.gov Studies on sphingofungin biosynthesis in A. fumigatus revealed that the process is compartmentalized, occurring in the endoplasmic reticulum (ER), ER-derived vesicles, and the cytosol. nih.gov A successful heterologous host must possess the cellular machinery to support this complex spatial arrangement of biosynthetic enzymes to ensure proper folding, modification, and assembly of the final product. nih.gov

Host Self-Resistance: As this compound is a potent toxin, a heterologous host may be susceptible to its inhibitory effects. nih.gov The native producers have evolved self-protection mechanisms, such as the bifunctional enzymes in the A. fumigatus BGC that bolster the primary sphingolipid pathway. nih.gov Transferring only the core synthesis genes without these protective elements could be lethal to the host. Therefore, co-expression of these resistance genes may be necessary for a viable production system. nih.gov While heterologous expression of fungal BGCs has been achieved in hosts like Aspergillus nidulans, these considerations highlight the specific challenges associated with producing a potent metabolic inhibitor like this compound. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-ketoreductase |

| Aminomalonate |

| Aminotransferase |

| Myriocin (B1677593) |

| Palmitoyl-CoA |

| Serine |

| Sphinganine |

| Sphingofungin A |

| Sphingofungin B |

| Sphingofungin C |

| Sphingofungin D |

| Sphingofungin E |

Future Directions and Emerging Research Avenues for Sphingofungin F

Exploration of Undiscovered Biological Targets and Off-Target Effects of Sphingofungin F

While this compound is a known inhibitor of serine palmitoyltransferase (SPT), the enzyme responsible for the first step in sphingolipid biosynthesis, ongoing research seeks to uncover additional biological targets. nih.govacs.org The dysregulation of sphingolipid metabolism is linked to a variety of human diseases, including cancer, diabetes, and neurodegenerative conditions like Alzheimer's disease, making enzymes in this pathway, such as SPT, important therapeutic targets. nih.govnih.gov The potential for off-target effects, where a compound interacts with unintended molecules, is a critical area of investigation in drug development. nih.govcd-genomics.com

Recent studies on the biosynthesis of sphingofungins in fungi like Aspergillus fumigatus have revealed complex self-resistance mechanisms. nih.gov For instance, the enzymes SphA and SphF, involved in sphingofungin production, also appear to support sphingolipid biosynthesis, thereby protecting the fungus from its own toxic metabolites. nih.gov This dual functionality suggests a complex interplay with the sphingolipid pathway that may have implications for off-target effects in other organisms.

The investigation into off-target effects is crucial as unintended interactions can lead to adverse effects or reveal new therapeutic applications. cd-genomics.com Computational methods and experimental validation are key to identifying these off-target sites. nih.gov For this compound, a thorough exploration of its interactions with other cellular components beyond SPT is necessary to fully understand its biological activity and potential for therapeutic development. nih.govdb-thueringen.de

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, offering powerful tools to accelerate the identification and optimization of novel therapeutics like this compound. accscience.commednexus.orgnih.gov These technologies can analyze vast datasets to identify biological mechanisms, predict the structure of target proteins, and design novel compounds with improved properties. accscience.comnih.gov

For this compound, AI and ML can be applied in several key areas:

Target Identification and Validation: AI can analyze omics data to further elucidate the role of serine palmitoyltransferase and other potential targets in disease, reinforcing the therapeutic rationale for this compound. accscience.com

Lead Optimization: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogs. mdpi.comelifesciences.org This allows for the computational screening of virtual compounds to identify candidates with more favorable profiles before undertaking costly and time-consuming chemical synthesis. nih.gov

De Novo Design: Generative AI algorithms can design entirely new molecules based on the core structure of this compound, aiming for enhanced potency and selectivity. accscience.comfrontiersin.org These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov

Retrosynthesis Prediction: AI tools can assist in planning the chemical synthesis of promising this compound analogs, making the production process more efficient. researchgate.net

While AI and ML offer significant advantages, challenges such as data dependency and model interpretability need to be addressed to ensure the reliability of these computational approaches. mednexus.orgresearchgate.net The successful application of these technologies has the potential to significantly reduce the time and cost associated with bringing a this compound-based therapeutic to market. mdpi.comnih.gov

Novel Research Models for Studying this compound Activity in Complex Biological Systems

To better understand the effects of this compound in a more physiologically relevant context, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more complex three-dimensional (3D) models like organoids and spheroids. sigmaaldrich.comfrontiersin.orgnih.gov These advanced models more accurately mimic the cellular organization, cell-cell interactions, and microenvironment of tissues and tumors in vivo. frontiersin.orgthermofisher.com

Organoids , which are 3D cell aggregates derived from stem cells, can self-organize into structures that resemble miniature organs. sigmaaldrich.commdpi.com They can be generated from primary patient tissues, creating patient-derived organoids (PDOs) that preserve the characteristics of the original tumor. mdpi.com This allows for the study of this compound's activity on a model that reflects the heterogeneity and specific biology of an individual's disease. thermofisher.commdpi.com

Spheroids are simpler 3D cell aggregates, often formed from cancer cell lines. sigmaaldrich.com They provide a valuable tool for studying aspects of tumor biology such as drug penetration and resistance in a 3D context. frontiersin.org

The use of these 3D models offers several advantages for studying this compound:

Improved Prediction of Efficacy and Toxicity: By better recapitulating the in vivo environment, 3D models can provide more reliable predictions of how this compound will perform in clinical trials. frontiersin.orgnih.gov

Investigation of Drug Resistance: The complex architecture of 3D models allows for the study of mechanisms that may contribute to drug resistance. frontiersin.org

Personalized Medicine: PDOs can be used for high-throughput screening to test the efficacy of this compound and its analogs on a patient-specific basis. mdpi.com

While these models represent a significant advancement, it is important to note their limitations and continue to refine these systems to further bridge the gap between preclinical research and clinical outcomes. frontiersin.org